

Cemadotin clinical response vs other antimitotics

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Compound Focus: Cemadotin

CAS No.: 159776-69-9

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Profile of Cemadotin

Cemadotin is a novel antimitotic peptide derived from the marine compound Dolastatin 15 [1]. It functions as a microtubule destabilizing agent by binding at or near the vinca alkaloid site on tubulin, inhibiting microtubule dynamics and leading to mitotic arrest and apoptosis in cells [1].

The table below summarizes key information on its clinical profile from phase I trials:

Aspect	Details
Mechanism of Action	Microtubule destabilizer; "vinca domain" binder [1].
Clinical Trial Phase	Phase I (development discontinued) [1] [2].
Administration	Intravenous infusion (e.g., 24-hour continuous infusion) [2].
Dose-Limiting Toxicity (DLT)	Hypertension , sometimes associated with cardiac ischemia [2].
Other Notable Toxicities	Neutropenia, asthenia, tumor pain, transient liver enzyme elevation [2].

Aspect	Details
Efficacy (Phase I)	No partial or complete responses observed; minor tumor regressions noted in some patients [2].
Recommended Phase II Dose	15.0 mg/m ² (for 24-hour infusion schedule) [2].

Comparison with Other Antimitotics

The following table places **Cemadotin** in context with other classes of microtubule-targeting agents. Note that efficacy and toxicity data are not from direct comparisons but from the profiles of each individual drug.

Drug Name	Class / Origin	Molecular Target	Key Clinical Toxicity	Clinical Status & Key Efficacy
Cemadotin	Synthetic peptide (Marine-derived)	Vinca domain on β -tubulin [1]	Hypertension, cardiac events [2]	Phase I (failed); minor regressions [2].
Tasidotin	Synthetic cemadotin derivative [1]	Vinca domain on β -tubulin [1]	Lower toxicity vs. Cemadotin [1]	Phase II/III; limited success in solid tumors [1].
Vincristine	Vinca alkaloid (Plant)	Vinca domain on β -tubulin [1]	Neurotoxicity [1]	Approved; curative in leukemias, lymphomas [1].
Vinorelbine	Vinca alkaloid (Semi-synthetic)	Vinca domain on β -tubulin [1]	Neutropenia [1]	Approved; non-small cell lung cancer, breast cancer [1].
Eribulin (E7389)	Synthetic Halichondrin B (Marine sponge)	Vinca domain (allosteric) [1]	Not specified in sources	Approved; metastatic breast cancer, sarcomas [1].
Paclitaxel	Taxane (Plant)	Microtubule stabilizer [1]	Neutropenia, neuropathy [1]	Approved; breast, ovarian, lung cancers

Drug Name	Class / Origin	Molecular Target	Key Clinical Toxicity	Clinical Status & Key Efficacy
				[1].
Ixabepilone	Epothilone (Bacteria)	Microtubule stabilizer [1]	Neuropathy, myelosuppression [1]	Approved; breast cancer [1].

Mechanism of Action and Experimental Pathways

Microtubule-targeting agents primarily work by disrupting the dynamic instability of microtubules, which is crucial for cell division (mitosis). They are generally classified as stabilizers or destabilizers [1].

The diagram below illustrates the cellular mechanism of **Cemadotin** and related drugs.

Research Implications and Conclusion

The development of **Cemadotin** highlights several key challenges in oncology drug development:

- **Structural Optimization:** The severe cardiovascular toxicity of **Cemadotin** prompted the creation of derivatives like Tasidotin, which showed a more manageable toxicity profile, demonstrating how chemical modification can improve drug candidacy [1].
- **Marine Drug Discovery:** **Cemadotin**'s origin from Dolastatin 10 underscores the ocean as a source of potent anticancer leads, though translating this potency into safe, effective drugs remains complex [3] [1].
- **Clinical Hurdles:** **Cemadotin**'s progression was halted due to a lack of significant efficacy and dose-limiting hypertension with cardiac complications [2]. This outcome is common for many promising preclinical compounds, emphasizing the critical role of phase I trials in assessing clinical viability.

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References

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